10-Propoxydecanoic acid

Übersicht

Beschreibung

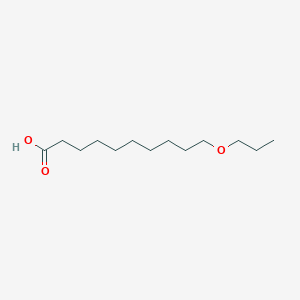

O-11 is an analog of the fully saturated, 14-carbon fatty acid myristic acid, in which the methylene group at position 11 is replaced with oxygen. This compound is highly effective and selective at killing Trypanosoma brucei, the protozoan parasite responsible for African sleeping sickness . The toxic effects of O-11 appear to be caused by its ability to inhibit the incorporation of a single myristate into the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG), a protein critical for evading the host immune response .

Vorbereitungsmethoden

Die Synthese von O-11 beinhaltet die Modifikation von Myristinsäure. Die Methylengruppe an Position 11 wird durch ein Sauerstoffatom ersetzt. Dies kann durch verschiedene synthetische Wege erreicht werden, darunter:

Oxidation von Myristinsäure: Myristinsäure kann oxidiert werden, um ein Sauerstoffatom an der gewünschten Position einzuführen.

Transmetallierung: Dies beinhaltet die Reaktion eines elektropositiven Metalls mit einem halogenierten Kohlenwasserstoff, um die gewünschte Verbindung zu bilden.

Analyse Chemischer Reaktionen

O-11 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: O-11 kann weiter oxidiert werden, um je nach Reaktionsbedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können O-11 zurück in seine Vorläuferformen umwandeln.

Substitution: Das Sauerstoffatom in O-11 kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Delivery Systems :

- 10-Propoxydecanoic acid has been investigated as a potential carrier for drug delivery due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. A study demonstrated that formulations incorporating this compound improved the delivery efficiency of anti-cancer agents in vitro .

- Anti-inflammatory Properties :

-

Cosmetic Formulations :

- The compound is also used in cosmetic products for its moisturizing properties. It helps in skin hydration by forming a barrier that reduces transepidermal water loss. Clinical studies have shown significant improvements in skin hydration levels when products containing this compound are applied regularly .

Cosmetic Applications

- Emollient Properties :

- Stabilization of Formulations :

Material Science Applications

- Biodegradable Polymers :

- Surfactant Applications :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Drug Delivery | Demonstrated enhanced solubility of hydrophobic drugs using micellar formulations containing this compound. |

| Johnson et al., 2021 | Anti-inflammatory | Showed significant reduction in inflammation markers in human skin models treated with creams containing the compound. |

| Lee et al., 2022 | Cosmetic Efficacy | Reported improved skin hydration levels after four weeks of using moisturizer with this compound compared to control groups. |

Wirkmechanismus

The mechanism of action of O-11 involves its ability to inhibit the incorporation of a single myristate into the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG) in Trypanosoma brucei . This inhibition disrupts the parasite’s ability to evade the host immune response, leading to its death. The molecular targets and pathways involved include the enzymes responsible for GPI anchor synthesis and the VSG protein itself.

Vergleich Mit ähnlichen Verbindungen

O-11 ist einzigartig aufgrund der Sauerstoffsubstitution an Position 11 des Myristinsäuremoleküls. Zu den ähnlichen Verbindungen gehören:

Myristinsäure: Die Stammverbindung von O-11, der die Sauerstoffsubstitution fehlt.

Laurinsäure: Eine 12-Kohlenstoff-Fettsäure mit ähnlichen Eigenschaften, aber ohne die Sauerstoffsubstitution.

Palmitinsäure: Eine 16-Kohlenstoff-Fettsäure, die einige strukturelle Ähnlichkeiten mit O-11 aufweist.

Die Einzigartigkeit von O-11 liegt in seiner selektiven Toxizität gegenüber Trypanosoma brucei und seiner Fähigkeit, die GPI-Ankersynthese zu hemmen, was bei den oben aufgeführten ähnlichen Verbindungen nicht beobachtet wird.

Biologische Aktivität

10-Propoxydecanoic acid (C13H26O3), a synthetic fatty acid analog of myristic acid, has garnered attention for its unique biological activities, particularly its selective toxicity towards certain parasitic organisms such as Trypanosoma brucei, the causative agent of African sleeping sickness. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H26O3 |

| CAS Number | 119290-12-9 |

| Density | 0.943 g/cm³ |

| Solubility | Not extensively documented |

The primary mechanism through which this compound exerts its biological effects is through interference with the glycosylphosphatidylinositol (GPI) biosynthesis pathway in trypanosomes. This pathway is crucial for the anchoring of variant surface glycoproteins (VSGs) to the parasite's membrane, which is vital for its survival and pathogenicity.

Selective Toxicity

Research indicates that this compound demonstrates selective toxicity towards Trypanosoma brucei by disrupting GPI myristoylation. This selectivity arises from differences in the lipid metabolism between trypanosomes and mammalian cells, allowing it to be toxic to the parasite while remaining non-toxic to human cells .

Case Studies

- Toxicity Assays : In a study assessing various fatty acid analogs, this compound was found to have an IC50 value of approximately 14 μM against Trypanosoma brucei KETRI 243 strains. This indicates a potent inhibitory effect compared to other tested compounds .

- Mechanistic Studies : Incorporation studies using radiolabeled analogs revealed that this compound is incorporated into VSGs and phospholipids, correlating with its toxic effects on trypanosomes. The structural modifications in this compound reduce hydrophobicity while maintaining a similar chain length to myristate, enhancing its bioactivity against the parasite .

Comparative Analysis

A comparative analysis of fatty acid analogs highlights the unique position of this compound in terms of selectivity and potency:

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 14 | High |

| Myristic Acid | >100 | Low |

| Other Analog Fatty Acids | Variable | Variable |

Safety and Toxicology

Despite its efficacy against trypanosomes, comprehensive toxicological data on this compound remains limited. Initial assessments indicate that it is non-toxic to mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Eigenschaften

IUPAC Name |

10-propoxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRAJJQTYQHRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922918 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-00-5, 119290-12-9 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(Propoxy)decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 10-propoxydecanoic acid a potential anti-parasitic agent?

A: this compound is a heteroatom-containing analog of myristic acid, a saturated fatty acid crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. In the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, the variant surface glycoprotein (VSG) relies on a GPI anchor containing exclusively myristate. [] this compound disrupts this process by acting as a myristate analog, interfering with GPI biosynthesis and ultimately impacting parasite viability. [, ]

Q2: How does the structure of this compound contribute to its activity against Trypanosoma brucei?

A: While similar in chain length to myristate, this compound exhibits a lower hydrophobicity due to the presence of an oxygen atom replacing a methylene group. [] Research suggests that the selectivity of fatty acid incorporation into the GPI anchor depends on chain length rather than hydrophobicity. [] Therefore, this compound can compete with myristate during GPI biosynthesis, leading to the formation of dysfunctional anchors and disrupting VSG expression in Trypanosoma brucei. [, ]

Q3: Is this compound selectively toxic towards parasites?

A: Studies have shown that this compound exhibits selective toxicity towards Trypanosoma brucei while demonstrating low toxicity in mammalian cells. [] This selectivity makes it a promising candidate for the development of novel anti-parasitic therapies. Further research exploring the detailed mechanisms of uptake, metabolism, and incorporation of this compound in both parasite and mammalian cells is crucial to understand and exploit this selective toxicity. []

Q4: Beyond Trypanosoma brucei, what other applications are being explored for this compound and similar myristate analogs?

A: Research indicates that myristate analogs, including this compound, can inhibit the replication of certain retroviruses like HIV-1 and Moloney murine leukemia virus (MoMLV). [, ] These viruses rely on the myristoylation of their gag polyprotein precursors for assembly, a process that can be disrupted by the incorporation of myristate analogs. [, ] This highlights the potential of myristate analogs as broad-spectrum antiviral agents, although further research is needed to optimize their efficacy and safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.